2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Description
“2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . The base compound, 1H-Pyrrolo[2,3-b]pyridine, has a molecular weight of 118.1359 . The compound is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed . In another study, amino groups were introduced onto the 6-position of 7-azaindole to form multidentate agents .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . More specific properties of the “2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine” derivative are not available in the retrieved sources.Future Directions
properties
IUPAC Name |
2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJOVOALFKAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
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